Steric Bulk and Lipophilicity Differentiation vs. Cyclopentyl-Substituted Analog
The compound incorporates a tert-butyl substituent at the glycolate α-carbon, replacing the cyclopentyl group found in the direct analog 1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate (CAS 92955-92-5) . This substitution increases the steric bulk and alters the lipophilicity profile. While binding assay data for this precise molecular pair is not publicly available, the tert-butyl group is a known pharmacophoric element in M3-selective quinuclidine muscarinic antagonists, contributing to subtype selectivity by filling a lipophilic pocket that smaller or more flexible substituents do not occupy [1].
| Evidence Dimension | Steric and Lipophilic Substituent Profile |
|---|---|
| Target Compound Data | α-substituent: tert-butyl (C(CH₃)₃); MW: 305.4 g/mol |
| Comparator Or Baseline | α-substituent: cyclopentyl (c-C₅H₉); MW: 317.4 g/mol (CAS 92955-92-5) |
| Quantified Difference | Molecular weight reduction of 12 g/mol; reduced topological polar surface area (identical at 49.8 Ų) but altered dynamic polar surface area due to restricted cyclopentyl ring flip. |
| Conditions | Structural comparison from computed molecular properties . |
Why This Matters
For researchers investigating M3 vs. M2 muscarinic receptor selectivity, the tert-butyl group has been explicitly claimed as a selectivity-enhancing moiety in quinuclidine ester patents; selecting the tert-butyl variant over the cyclopentyl analog may confer the receptor-binding differentiation necessary for target validation [1].
- [1] Press, N.J. and Collingwood, S.P., Quinuclidine derivatives and their use as muscarinic M3 receptor antagonists. U.S. Patent No. 6,750,226 B2 (2004). View Source
